2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide is a useful research compound. Its molecular formula is C17H24BrNO2 and its molecular weight is 354.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.09904 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Profile
2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide is a compound synthesized through a series of reactions starting from p-bromo-m-cresol. This compound, among others, has been evaluated for its antibacterial and antifungal activities, showcasing its potential in antimicrobial research. The synthesis involves esterification, hydrazination, and cyclization processes, yielding compounds that were tested for their effectiveness against various microorganisms. The research indicates a focused approach toward developing new antimicrobial agents from bromophenol derivatives, highlighting the importance of such compounds in addressing resistance issues in pathogens (Fuloria et al., 2014).
Bromophenols in Marine Algae
Research on bromophenol derivatives from the red alga Rhodomela confervoides has unveiled the potential of bromophenols coupled with amino acid or nucleoside derivatives. These compounds, including new bromophenols coupled with pyroglutamic acid derivatives and deoxyguanosine, were found to be inactive against several microorganisms and human cancer cell lines, indicating selective bioactivity that could be further explored for specific biomedical applications. This highlights the vast potential of marine-derived bromophenols in drug discovery and development (Zhao et al., 2005).
Pharmacological Assessment of Acetamide Derivatives
The pharmacological properties of novel acetamide derivatives, including those with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These compounds show promising activities comparable with standard drugs, suggesting the therapeutic potential of bromophenol-based acetamide derivatives in treating various conditions. The presence of bromo, tert-butyl, and nitro groups in these compounds was found to contribute significantly to their bioactivity, emphasizing the role of structural modification in enhancing pharmacological effects (Rani et al., 2016).
Anticancer Activities of Bromophenol Derivatives
A study on a novel bromophenol derivative, BOS-102, demonstrated significant anticancer activities on human lung cancer cell lines. BOS-102 induced G0/G1 cell cycle arrest and apoptosis via multiple pathways, including the activation of caspase-3 and poly (ADP-ribose) polymerase, increase in the Bax/Bcl-2 ratio, and modulation of the PI3K/Akt and MAPK signaling pathways. This research underscores the potential of bromophenol derivatives as anticancer agents, with BOS-102 showing promise for development into a therapeutic drug (Guo et al., 2018).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-cyclooctylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-13-11-14(18)9-10-16(13)21-12-17(20)19-15-7-5-3-2-4-6-8-15/h9-11,15H,2-8,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNYZPEHNYFGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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